6-羟基吡啶-2-甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

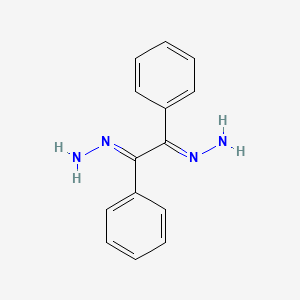

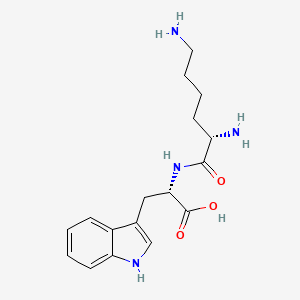

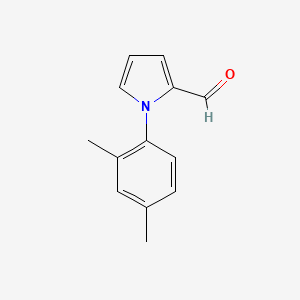

Ethyl 6-hydroxypyridine-2-carboxylate is a chemical compound that is part of a broader class of pyridine derivatives. These compounds are of significant interest due to their potential applications in medicinal chemistry and as intermediates in organic synthesis. The pyridine ring is a versatile scaffold that can be modified to produce a wide range of biologically active molecules.

Synthesis Analysis

The synthesis of pyridine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 6-(hydroxymethyl)pyridine-2-carboxylates involves hydrogenation processes where side reactions such as hydrogenolysis can occur, but with optimized conditions, pure products can be obtained . Similarly, the synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate starts from tert-butyl 4-oxopiperidine-1-carboxylate and involves coupling with aromatic aldehydes to afford Schiff base compounds .

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be elucidated using various spectroscopic methods such as FTIR, NMR, and X-ray crystallography. For example, the crystal and molecular structure of a related compound, 6-tert-butyl 3-ethyl 2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, was characterized by X-ray analysis, revealing intramolecular hydrogen bonding .

Chemical Reactions Analysis

Pyridine derivatives can undergo a variety of chemical reactions. Ethyl 6-hydroxyfulvene-1-carboxylate, for example, exhibits chemo-selectivity in its reaction with nucleophiles, reacting only with primary amines to afford stable condensation products . Ethyl 6-alkyl(aryl)-4-chloromethyl-2-methylpyridine-3-carboxylates react with ammonia and primary amines to yield dihydropyrrolo[3'4-c]pyridin-7-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. The presence of substituents such as hydroxyl, amino, and carboxylate groups can affect the compound's solubility, stability, and reactivity. For instance, the stability of condensation products of ethyl 6-hydroxyfulvene-1-carboxylate under acidic and basic conditions suggests potential utility as a protecting reagent for primary amines . The thermal properties and stability of these compounds can also be studied using DFT analyses, as demonstrated for thieno[2,3-c]pyridine derivatives .

科学研究应用

-

Scientific Field : Medicinal Chemistry

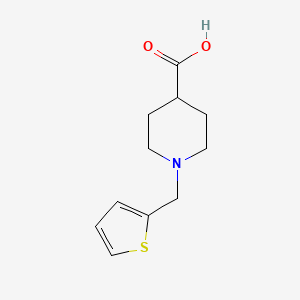

- Application Summary : The structurally related compound, Methyl 3-Hydroxythieno[2,3-b]pyridine-2-carboxylate, has been synthesized as part of a research program targeting novel molecules as potential anti-inflammatory agents .

- Methods of Application : Methyl 2-chloro nicotinoate and methyl thioglycolate were dissolved in anhydrous DMF and potassium carbonate was added. The reaction mixture was heated to 100 °C under an atmosphere of nitrogen for 21 hours .

- Results or Outcomes : The desired methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate was obtained as brown crystals with a yield of 60.0% .

-

Scientific Field : Organic Chemistry

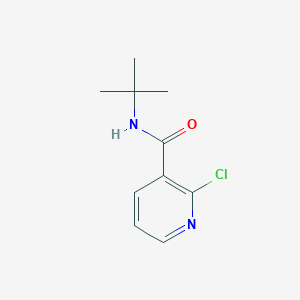

- Application Summary : A new compound, ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate, was synthesized. This compound has extensive research value and application potential in the pharmaceutical and chemical industries .

- Methods of Application : The structure of the synthesized compounds is novel. The structure of the target compound was characterized by 1H NMR, 13C NMR, FTIR, and MS .

- Results or Outcomes : The crystal structure of ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate was determined by single crystal X-ray diffraction analysis .

安全和危害

未来方向

属性

IUPAC Name |

ethyl 6-oxo-1H-pyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-2-12-8(11)6-4-3-5-7(10)9-6/h3-5H,2H2,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHTPNYOMVLJREU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80429013 |

Source

|

| Record name | ethyl 6-hydroxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80429013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-hydroxypyridine-2-carboxylate | |

CAS RN |

53389-00-7 |

Source

|

| Record name | ethyl 6-hydroxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80429013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1336182.png)

![ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B1336186.png)